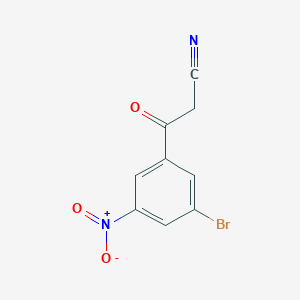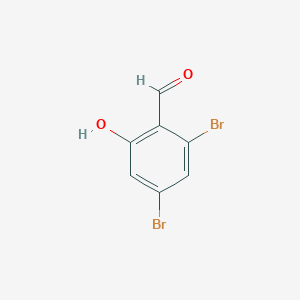![molecular formula C12H8Cl2N4 B2940520 2-[(2,4-Dichlorobenzyl)amino]-5-pyrimidinecarbonitrile CAS No. 400084-62-0](/img/structure/B2940520.png)
2-[(2,4-Dichlorobenzyl)amino]-5-pyrimidinecarbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(2,4-Dichlorobenzyl)amino]-5-pyrimidinecarbonitrile, also known as DCPC, is a chemical compound that has gained much attention in the scientific community due to its potential use in various research applications. DCPC is a pyrimidine derivative that has been synthesized using different methods, and its mechanism of action has been studied to understand its biochemical and physiological effects.
Aplicaciones Científicas De Investigación
Pyrimidine Derivatives in Scientific Research
Pyrimidine derivatives, such as "2-[(2,4-Dichlorobenzyl)amino]-5-pyrimidinecarbonitrile," are of significant interest in the field of medicinal chemistry due to their diverse biological activities. These compounds have been explored for various therapeutic applications, including antiviral, anticancer, and antimicrobial activities.
Antiviral Applications : Pyrimidine derivatives have been identified as potent inhibitors of various viruses. For instance, GS-5806, a pyrazolo[1,5-a]-pyrimidine derivative, has shown to be an effective oral respiratory syncytial virus (RSV) fusion inhibitor, providing clinical proof of concept in human RSV challenge studies (Mackman et al., 2015). This highlights the potential of pyrimidine derivatives in developing new antiviral therapies.
Anticancer Applications : Pyrimidine analogs play a crucial role in chemotherapy, as demonstrated by 5-fluorouracil (5-FU), a fluorinated pyrimidine used in treating colorectal cancer. The study of pyrimidine metabolism, specifically dihydropyrimidine dehydrogenase (DPD) activity, is crucial for understanding the tolerance and potential toxicity of pyrimidine-based chemotherapeutic agents in individuals (Harris et al., 1991). This research supports the development of safer and more effective dosing strategies for cancer patients.
Antimicrobial Applications : Studies have shown that pyrimidine derivatives exhibit antimicrobial properties, potentially addressing the challenge of antibiotic resistance. The structural diversity of pyrimidine compounds allows for the exploration of new antimicrobial agents, highlighting the importance of this class of chemicals in developing new treatments for bacterial infections.
Metabolic Pathways and Toxicity Studies : Understanding the metabolic pathways and potential toxicity of pyrimidine derivatives is essential for their safe and effective use. Research into the genetic basis of hemolytic anemia caused by pyrimidine 5' nucleotidase deficiency (Marinaki et al., 2001) and the clinical relevance of different dihydropyrimidine dehydrogenase gene single nucleotide polymorphisms on 5-fluorouracil tolerance (Morel et al., 2006) are examples of such studies.
Propiedades
IUPAC Name |
2-[(2,4-dichlorophenyl)methylamino]pyrimidine-5-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8Cl2N4/c13-10-2-1-9(11(14)3-10)7-18-12-16-5-8(4-15)6-17-12/h1-3,5-6H,7H2,(H,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLSDNCCZQMDZDB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)CNC2=NC=C(C=N2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8Cl2N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
0.5 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49666754 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
2-[(2,4-Dichlorobenzyl)amino]-5-pyrimidinecarbonitrile | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

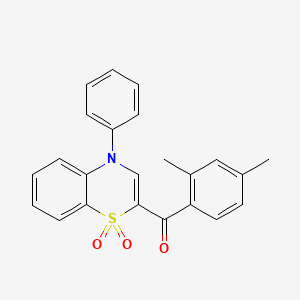
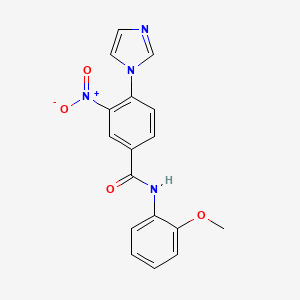
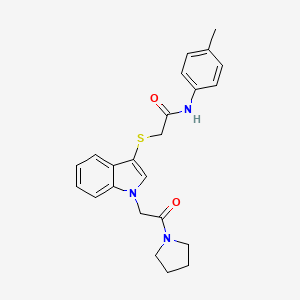

![Methyl 4-(((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)carbamoyl)benzoate](/img/structure/B2940444.png)
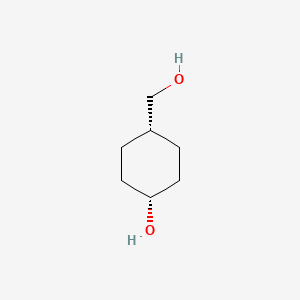
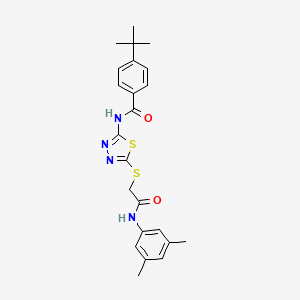
![methyl 7-[[(E)-2-phenylethenyl]sulfonylamino]heptanoate](/img/structure/B2940448.png)
![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-methylbenzamide](/img/structure/B2940449.png)
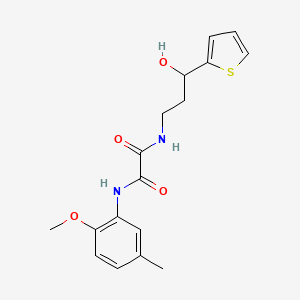
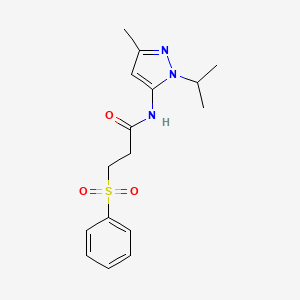
![N-(2-hydroxy-5-nitrophenyl)-3-[(5Z)-5-[(2-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanamide](/img/structure/B2940456.png)
